molecular formula C18H17ClN2O4S B12141363 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B12141363
M. Wt: 392.9 g/mol
InChI Key: FUIZVIWCSMLRLD-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include chlorinated benzofurans and sulfonamide derivatives. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction could involve the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction might involve the replacement of one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions could include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the desired transformation but might include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential use in treating diseases or conditions.

    Industry: Evaluating its utility in industrial processes or as a precursor to other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzofuran derivatives with sulfonamide groups. Examples could include:

  • 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
  • 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxylate

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide might lie in its specific substitution pattern and the resulting biological activity. Comparing its properties with those of similar compounds could highlight its potential advantages or unique applications.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H17ClN2O4S/c1-10-7-16-14(8-15(10)19)11(2)17(25-16)18(22)21-9-12-3-5-13(6-4-12)26(20,23)24/h3-8H,9H2,1-2H3,(H,21,22)(H2,20,23,24)

InChI Key

FUIZVIWCSMLRLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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